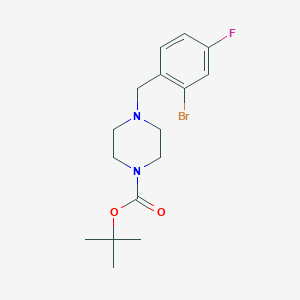

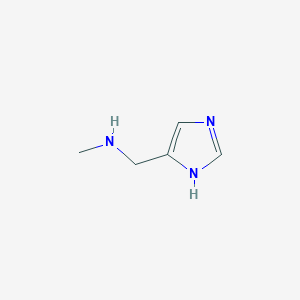

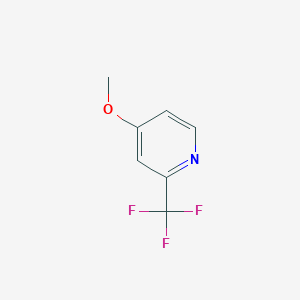

![molecular formula C19H13FN2 B1321112 2-(4-Fluorophényl)-1-phényl-1H-benzo[d]imidazole CAS No. 2622-70-0](/img/structure/B1321112.png)

2-(4-Fluorophényl)-1-phényl-1H-benzo[d]imidazole

Vue d'ensemble

Description

2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C19H13FN2 and its molecular weight is 288.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche pharmaceutique : potentiel antitumoral

Ce composé a été évalué pour son potentiel antitumoral contre différentes lignées cellulaires telles que MCF-7 et CaCo-2 . La présence du cycle imidazole, connu pour son activité biologique, en fait un candidat pour une exploration plus approfondie dans la recherche sur le traitement du cancer.

Science des matériaux : synthèse de colorants

La molécule sert d’intermédiaire polyvalent dans la synthèse de colorants directs . Son insolubilité dans la liqueur mère de diazotation aqueuse permet une isolation facile, ce qui la rend précieuse pour les applications industrielles dans la création de colorants pour les matériaux.

Synthèse chimique : chromophores réactifs

Lorsque le noyau imidazole est quaternisé, ces 2-arylazo-imidazoles sont décrits comme de précieux chromophores réactifs . Cette propriété est importante pour la synthèse de composés ayant des comportements chromophores spécifiques, utiles dans divers domaines scientifiques.

Cristallographie : analyse structurale

La structure cristalline de ce composé présente des chaînes liées par des liaisons hydrogène résultant d’interactions N–H···N entre les cycles imidazole des molécules voisines . Ces informations structurelles sont cruciales pour comprendre les interactions moléculaires et concevoir de nouveaux composés présentant les propriétés souhaitées.

Catalyse : précurseurs de carbènes hétérocycliques

Les dérivés de l’imidazole, y compris le 2-(4-Fluorophényl)-1-phényl-1H-benzo[d]imidazole, peuvent servir de précurseurs pour les carbènes hétérocycliques . Ces carbènes sont utilisés comme catalyseurs dans diverses réactions chimiques, ce qui rend ce composé pertinent dans la recherche en catalyse.

Développement de médicaments : potentiel thérapeutique

La partie imidazole est une structure centrale dans de nombreux médicaments en raison de sa large gamme de propriétés chimiques et biologiques . Les dérivés de ce composé présentent des activités telles que antibactériennes, antifongiques et anti-inflammatoires, ce qui indique son potentiel dans le développement de médicaments.

Mécanisme D'action

Target of Action

The primary target of 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole is the α1β2γ2 GABA-A receptor . This receptor subpopulation is expressed in the basal ganglia region of the brain and plays a crucial role in various neurological functions .

Mode of Action

2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole acts as a positive allosteric modulator (PAM) . It interacts preferentially with the α1/γ2 interface of the GABA-A receptor . This interaction enhances the receptor’s response to its neurotransmitter, gamma-aminobutyric acid (GABA), resulting in increased inhibitory effects on neuronal activity .

Biochemical Pathways

The compound’s action on the GABA-A receptor affects the GABAergic signaling pathway. By enhancing the inhibitory effects of GABA, it can influence various downstream effects related to neuronal excitability and neurotransmission . .

Pharmacokinetics

This suggests that the compound has good metabolic stability, which can positively impact its bioavailability .

Result of Action

The molecular and cellular effects of 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole’s action primarily involve modulation of neuronal activity. By enhancing the inhibitory effects of GABA on the α1β2γ2 GABA-A receptor, it can potentially help tackle a variety of neurological dysfunctions .

Action Environment

The action, efficacy, and stability of 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole can be influenced by various environmental factors These may include the presence of other substances that can interact with the GABA-A receptor, the physiological state of the neurons, and the specific characteristics of the neuronal environment.

Safety and Hazards

The compound was tested in HepG2 human hepatoma cells to assess its potential risk of toxicity . Both tested molecules did not induce any significant cytotoxic effect at concentrations up to 50 μM . These results suggest that the hepatotoxic effects may be lessened by modulation of the chemical structure .

Orientations Futures

The interest in developing PAMs of GABA-A receptors has been fueled by clinical findings, which revealed that modulation of α1β2γ2 GABA-A receptors in the basal ganglia region can be used to mitigate neurological dysfunctions . These findings prompted the design of a series of 2-(4-fluorophenyl)-1-phenyl-1H-benzo[d]imidazoles with the goal of identifying new scaffolds that omit high metabolic vulnerability and therefore exert positive allosteric modulatory properties at GABA-A receptors .

Analyse Biochimique

Biochemical Properties

2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole plays a pivotal role in biochemical reactions, particularly as a positive allosteric modulator of the GABA-A receptor . This compound interacts with the α1β2γ2 subpopulation of the GABA-A receptor, enhancing its activity. The interaction primarily occurs at the α1/γ2 interface, leading to increased receptor modulation and improved metabolic stability . Additionally, 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole exhibits reduced potential for hepatotoxicity, making it a promising candidate for therapeutic applications .

Cellular Effects

2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole has been shown to influence various cellular processes. It modulates cell signaling pathways, particularly those involving the GABA-A receptor, which plays a crucial role in neurotransmission . This modulation can affect gene expression and cellular metabolism, leading to changes in cell function. For instance, the compound has demonstrated anti-proliferative activities against breast cancer cell lines, indicating its potential as an anti-cancer agent . Furthermore, it exhibits immunomodulatory activity by triggering the repolarization of macrophages from the M1 to the M2a phenotype, highlighting its anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole involves its binding interactions with the GABA-A receptor. The compound acts as a positive allosteric modulator, enhancing the receptor’s activity by binding to the α1/γ2 interface . This interaction leads to increased receptor modulation, resulting in enhanced neurotransmission. Additionally, the compound’s anti-cancer properties are attributed to its ability to bind tightly to Polo-like kinases (Plk1) receptors, inhibiting their activity and thereby reducing cancer cell proliferation . These binding interactions and enzyme inhibitions are crucial for the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole have been observed to change over time. The compound exhibits good metabolic stability, which is essential for its sustained activity . Studies have shown that it maintains its modulatory effects on the GABA-A receptor over extended periods, indicating its potential for long-term therapeutic use . Additionally, the compound’s stability and reduced potential for hepatotoxicity contribute to its favorable temporal effects in laboratory settings .

Dosage Effects in Animal Models

The effects of 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole vary with different dosages in animal models. At lower doses, the compound effectively modulates the GABA-A receptor, enhancing neurotransmission without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including potential hepatotoxicity and other adverse reactions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole is involved in various metabolic pathways, primarily those related to its interaction with the GABA-A receptor . The compound’s metabolic stability is attributed to its resistance to rapid biotransformation, which is a common issue with other modulators . This stability ensures sustained activity and reduces the risk of adverse effects. Additionally, the compound’s interaction with metabolic enzymes and cofactors plays a crucial role in its overall metabolic profile .

Transport and Distribution

The transport and distribution of 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole within cells and tissues are influenced by its interaction with specific transporters and binding proteins . The compound’s ability to bind tightly to its target receptors ensures efficient distribution to the desired sites of action . Additionally, its favorable pharmacokinetic properties, including good bioavailability and metabolic stability, contribute to its effective transport and distribution within the body .

Subcellular Localization

2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole exhibits specific subcellular localization, primarily targeting the GABA-A receptor within the cell membrane . The compound’s interaction with the α1/γ2 interface of the receptor ensures its precise localization and activity . Additionally, any post-translational modifications or targeting signals that direct the compound to specific compartments or organelles further enhance its subcellular localization and function .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJYNVUQHFCCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609976 | |

| Record name | 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2622-70-0 | |

| Record name | 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

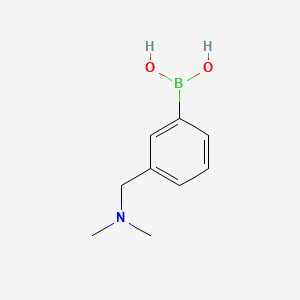

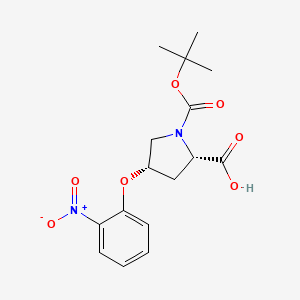

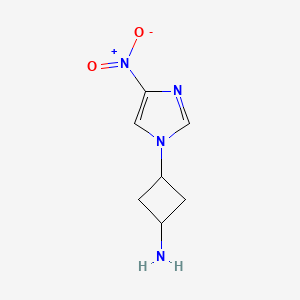

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)

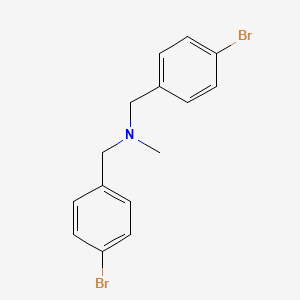

![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)

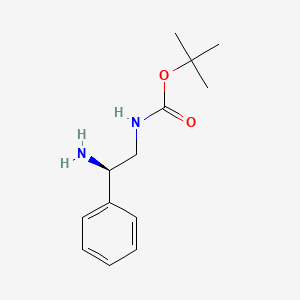

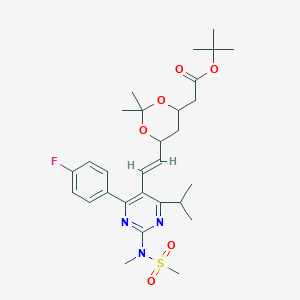

![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1321068.png)